molecular formula C9H8ClN3 B12952283 (2-Chloroquinoxalin-6-yl)methanamine

(2-Chloroquinoxalin-6-yl)methanamine

Cat. No.: B12952283
M. Wt: 193.63 g/mol
InChI Key: FDQOGZLTOQIBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloroquinoxalin-6-yl)methanamine is a quinoxaline derivative featuring a chlorine substituent at position 2 and a methanamine (-CH₂NH₂) group at position 6 of the quinoxaline ring. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

(2-chloroquinoxalin-6-yl)methanamine

InChI

InChI=1S/C9H8ClN3/c10-9-5-12-8-3-6(4-11)1-2-7(8)13-9/h1-3,5H,4,11H2

InChI Key

FDQOGZLTOQIBBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1CN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroquinoxalin-6-yl)methanamine typically involves the functionalization of quinoxaline derivatives. One common method is the nucleophilic substitution reaction where a suitable quinoxaline precursor is reacted with a chlorinating agent to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of (2-Chloroquinoxalin-6-yl)methanamine may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroquinoxalin-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Chloroquinoxalin-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methanamine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of (2-Chloroquinoxalin-6-yl)methanamine and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
(2-Chloroquinoxalin-6-yl)methanamine Not explicitly listed C₉H₈ClN₃ ~193.63 (calculated) Cl (2), -CH₂NH₂ (6) Methanamine group enhances solubility
3-Chloroquinoxalin-6-amine 166402-16-0 C₈H₆ClN₃ 179.61 Cl (3), -NH₂ (6) Primary amine at position 6
Quinoxalin-6-ylmethanamine 872047-67-1 C₉H₉N₃ 159.19 -CH₂NH₂ (6) Parent compound lacking chlorine
2-(3-Chloroquinoxalin-6-yl)-N-((2,4-dimethylphenyl)(phenyl)methyl)acetamide 1422170-41-9 C₂₆H₂₃ClN₄O 454.94 Cl (3), acetamide side chain Complex substituent enhances binding affinity

Key Observations :

  • Chlorine Position: The chlorine substituent’s position (2 vs. 3 in 3-Chloroquinoxalin-6-amine) significantly influences electronic effects and steric interactions. For example, chlorine at position 2 may alter the electron density of the quinoxaline ring differently compared to position 3, affecting reactivity and intermolecular interactions .
  • Functional Groups: The methanamine group (-CH₂NH₂) in the target compound likely improves aqueous solubility compared to the primary amine (-NH₂) in 3-Chloroquinoxalin-6-amine.
  • Molecular Weight and Complexity : The acetamide derivative (1422170-41-9) demonstrates how bulky substituents increase molecular weight and may enhance receptor selectivity but reduce bioavailability .

Stability and Reactivity

  • Target Compound: No direct stability data are available. However, the chlorine atom and methanamine group suggest susceptibility to nucleophilic substitution or oxidation under harsh conditions.
  • 3-Chloroquinoxalin-6-amine: Limited stability data are reported, but the primary amine at position 6 may undergo reactions typical of aromatic amines, such as diazotization or acylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.